![molecular formula C16H15F3N2O2S B2490909 N-[1-(Thiophen-2-yl)propan-2-yl]-N'-[3-(Trifluormethyl)phenyl]ethandiamid CAS No. 1209236-12-3](/img/structure/B2490909.png)

N-[1-(Thiophen-2-yl)propan-2-yl]-N'-[3-(Trifluormethyl)phenyl]ethandiamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

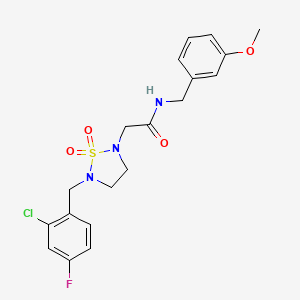

N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is an organic compound that features a thiophene ring and a trifluoromethyl-substituted phenyl ring

Wissenschaftliche Forschungsanwendungen

N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

Wirkmechanismus

Target of Action

The compound, also known as Methiopropamine (MPA), primarily targets the norepinephrine and dopamine transporters . It functions as a norepinephrine-dopamine reuptake inhibitor . It is approximately 1.85 times more selective for norepinephrine than dopamine .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission .

Biochemical Pathways

The affected pathways primarily involve the synaptic transmission of norepinephrine and dopamine . The downstream effects include increased alertness, focus, and energy, which are characteristic of stimulants .

Pharmacokinetics

The compound’s ADME properties are somewhat similar to methamphetamine . Its metabolism involves hydroxylation, demethylation, and deamination . The end product is likely to be a substituted thiophene-2-carboxylic acid . It is then excreted in urine . Methiopropamine and especially thiopropamine are also excreted renally, unchanged .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide functions as a norepinephrine-dopamine reuptake inhibitor . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor . It displays negligible activity as a serotonin reuptake inhibitor .

Cellular Effects

The compound has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms . Adverse effects reported following administration include tachycardia, anxiety, panic attacks, perspiration, headache, nausea, difficulty in breathing, vomiting, difficulty urinating and sexual dysfunction .

Molecular Mechanism

N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide increases the synaptic levels of dopamine and noradrenaline, an effect similar to that of methamphetamine . Also similar to methamphetamine, it increases locomotor activity and induces its sensitization in mice .

Temporal Effects in Laboratory Settings

The compound is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .

Dosage Effects in Animal Models

The effects of N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide vary with different dosages in animal models . Adverse effects have been reported at high doses .

Metabolic Pathways

The metabolic pathways of N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involve hydroxylation, demethylation and deamination . Formation of thiophene S-oxide is different, as is the end product which will probably be (substituted) thiophene-2-carboxylic acid .

Transport and Distribution

The compound is excreted in urine . Methiopropamine and especially thiopropamine are also excreted renally, unchanged .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps:

Formation of the Thiophene Derivative: The thiophene ring is often synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Propan-2-yl Group: This step involves the reaction of (thiophen-2-yl)magnesium bromide with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane, which is then reacted with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane.

Formation of the Ethanediamide: The final step involves the reaction of 1-(thiophen-2-yl)-2-bromopropane with N’-[3-(trifluoromethyl)phenyl]ethanediamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form thiophene S-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromopropane moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Thiophene S-oxide derivatives.

Reduction: Reduced forms of the carbonyl groups or the thiophene ring.

Substitution: Substituted derivatives at the bromopropane moiety.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methiopropamine: Structurally related to methamphetamine, with a thiophene ring instead of a phenyl ring.

Thiopropamine: An analogue of amphetamine with a thiophene ring, exhibiting similar stimulant effects but with lower potency.

Uniqueness

N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of both a thiophene ring and a trifluoromethyl-substituted phenyl ring, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other related compounds, making it a valuable subject for further research and development.

Eigenschaften

IUPAC Name |

N'-(1-thiophen-2-ylpropan-2-yl)-N-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O2S/c1-10(8-13-6-3-7-24-13)20-14(22)15(23)21-12-5-2-4-11(9-12)16(17,18)19/h2-7,9-10H,8H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHYMXGMVCVQJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{6-Chloro-4-[(2-ethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2490828.png)

![2-{[(naphthalen-1-yl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2490829.png)

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2490830.png)

![3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2490837.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2490843.png)

![N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2490844.png)

![N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2490848.png)

![(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2490849.png)

![9,9-Difluoro-1-azaspiro[5.5]undecane](/img/structure/B2490850.png)